molecular formula C19H14Cl2N4S B7834875 4-[(3,5-DICHLOROPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-[(3,5-DICHLOROPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834875
M. Wt: 401.3 g/mol
InChI Key: SWNXBJURVYDVMB-UHFFFAOYSA-N
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Description

4-[(3,5-DICHLOROPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its complex structure, which includes dichlorophenyl, methylphenyl, and methylthio groups attached to a pyrimidine ring

Properties

IUPAC Name

4-(3,5-dichloroanilino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4S/c1-11-3-5-12(6-4-11)17-16(10-22)18(25-19(24-17)26-2)23-15-8-13(20)7-14(21)9-15/h3-9H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNXBJURVYDVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=CC(=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DICHLOROPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 3,5-dichloroaniline and 4-methylbenzaldehyde, in the presence of a base.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DICHLOROPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

4-[(3,5-DICHLOROPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has a wide range of scientific research applications:

    Medicinal Chemistry: This compound has been investigated for its potential as a tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR).

    Biology: The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in biochemical studies, particularly in understanding signal transduction pathways.

    Materials Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-[(3,5-DICHLOROPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE primarily involves the inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). The compound mimics ATP and binds to the active site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition leads to the disruption of cellular processes such as proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: Another tyrosine kinase inhibitor targeting EGFR, used in the treatment of non-small cell lung cancer.

    Gefitinib: Similar to erlotinib, gefitinib is used to treat certain types of breast and lung cancers by inhibiting EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.

Uniqueness

4-[(3,5-DICHLOROPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE stands out due to its unique structural features, such as the presence of both dichlorophenyl and methylthio groups, which contribute to its distinct binding affinity and selectivity towards EGFR. Additionally, its ability to overcome resistance mutations in EGFR, such as T790M, makes it a valuable candidate for further development in cancer therapy .

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